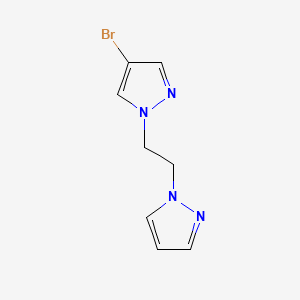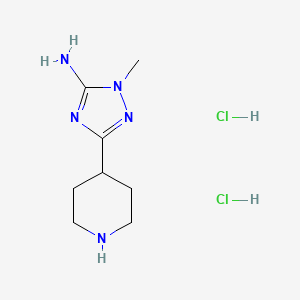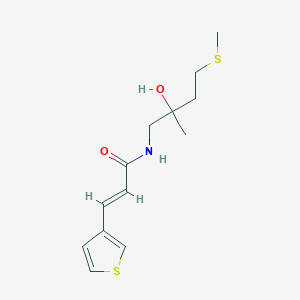
4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole is a pyrazole derivative. It may be used in the preparation of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in recent research. Pyrazole-containing compounds are versatile synthetic intermediates used in the preparation of relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been reported .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . Further structural variants can be achieved starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazole derivatives have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Other reactions include the cyanation in the presence of palladium catalysts and the formation of 1,4-disubstituted pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques such as FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Synthesis of Pyrazole Derivatives
One study described the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, showcasing their potential in creating compounds with notable analgesic activity (Bondavalli et al., 1988). Similarly, the design, synthesis, and evaluation of pyrazolo[3,4-d]pyrimidines against the Bcr-Abl T315I mutant highlighted the significance of the 4-bromo derivative for its activity, demonstrating a methodological approach for targeting specific mutations in cancer treatment (Radi et al., 2013).
Metal-Complex Formation
Research into ligand and metal-binding domains revealed the creation of complexes with 4-bromo derivatives, indicating their utility in forming metal-organic frameworks that could be applied in various catalytic and electronic applications (Tovee et al., 2010).
Biological Evaluation
Antimicrobial and Antifungal Activities
Pyrazole derivatives, including 4-bromo variants, have been synthesized and evaluated for their antimicrobial properties. For instance, studies have indicated the synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole derivatives and their efficacy in generating compounds with antibacterial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Pundeer et al., 2013).
Catalysis
Suzuki-Miyaura Cross-Coupling Reactions
The synthesis of bulky bis(pyrazolyl)palladium complexes and their evaluation in Suzuki–Miyaura cross-coupling reactions showcased the use of pyrazole-based ligands to stabilize metal complexes, thus enhancing the efficiency of catalytic processes (Ocansey et al., 2018).
Advanced Materials
Nano-Particle Formation
A study on Palladium(II) complexes with pyrazolated thio/selenoethers discussed the synthesis of complexes and their potential as precursors for nano-particles, indicating applications in materials science for creating nano-sized structures with specific catalytic properties (Sharma et al., 2013).
Mécanisme D'action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
It is reported that some pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions
Pharmacokinetics
The compound is a solid at room temperature and slightly soluble in water , which may influence its bioavailability. Further pharmacokinetic studies are needed to fully understand this compound’s properties.
Result of Action
Some pyrazole derivatives are known to have mutagenic effects , but the specific effects of this compound remain to be determined.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-1-(2-pyrazol-1-ylethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c9-8-6-11-13(7-8)5-4-12-3-1-2-10-12/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFPNYQMCBCHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)

![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)
![1-Phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2823645.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2823648.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2823653.png)


![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2823658.png)